molecular formula C15H22O4 B8440175 Ethyl 2-[3-(3-hydroxy-propyl)-phenoxy]-2-methyl-propionate

Ethyl 2-[3-(3-hydroxy-propyl)-phenoxy]-2-methyl-propionate

Cat. No. B8440175
M. Wt: 266.33 g/mol
InChI Key: FNNHSXNTEICDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713971B2

Procedure details

10d (50 g, 175 mmol) is placed in the presence of 2-propynol (12 ml, 210 mmol) in 400 ml of diisopropylamine, under nitrogen. Pd(PPh3)2Cl2 (3.5 g) and CuI (500 mg) are added and the reaction medium is stirred at reflux for 5 h. The precipitate formed in the course of the reaction is filtered on celite and the reaction medium is dry concentrated. The oil obtained is purified by flash chromatography on silica (petroleum ether:AcOEt 80:20). It is then placed in a solution of 250 ml of THF and 150 ml of EtOH in the presence of Pd/C under hydrogen at 6 bar. This mixture is stirred for 24 h. at ambient temperature. After filtration on celite, the reaction medium is dry concentrated and 12a is isolated in the form of a clear oil (32 g, yield=69%). TLC silica gel 60 F 254 Merck, heptane:AcOEt 80:20, Rf=0.56.
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
3.5 g
Type
catalyst
Reaction Step Four
Name
CuI
Quantity
500 mg
Type
catalyst
Reaction Step Four
Name
Name
Yield
69%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[O:5][C:6]([CH3:13])([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8].[CH2:17]([OH:20])[C:18]#[CH:19]>C(NC(C)C)(C)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[OH:20][CH2:17][CH2:18][CH2:19][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[O:5][C:6]([CH3:13])([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8] |^1:30,49|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=C(OC(C(=O)OCC)(C)C)C=CC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C#C)O
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(C)NC(C)C
Step Four
Name
Quantity
3.5 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
CuI
Quantity
500 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
the reaction medium is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed in the course of the reaction
FILTRATION
Type
FILTRATION
Details
is filtered on celite
CUSTOM
Type
CUSTOM
Details
the reaction medium is dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oil obtained
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography on silica (petroleum ether:AcOEt 80:20)
STIRRING
Type
STIRRING
Details
This mixture is stirred for 24 h. at ambient temperature
Duration
24 h
FILTRATION
Type
FILTRATION
Details
After filtration on celite
CUSTOM
Type
CUSTOM
Details
the reaction medium is dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OCCCC=1C=C(OC(C(=O)OCC)(C)C)C=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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